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molecular formula C24H25N3O3 B8452120 2-Amino-8-[4-(1-pyrrolidinylcarbonyl)phenyl]-3H-1-benzazepine-4-carboxylic acid ethyl ester

2-Amino-8-[4-(1-pyrrolidinylcarbonyl)phenyl]-3H-1-benzazepine-4-carboxylic acid ethyl ester

Cat. No. B8452120
M. Wt: 403.5 g/mol
InChI Key: ZVMJXACINLNMLK-UHFFFAOYSA-N
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Patent
US08524702B2

Procedure details

To a solution of the crude (E)-ethyl 2-(cyanomethyl)-3-(3-nitro-4′-(pyrrolidine-1-carbonyl)biphenyl-4-yl)acrylate in AcOH (650 mL) was added iron (29.1 g, 521 mmol) at room temperature. The resulting mixture was heated at 85° C. for 4 h. The reaction mixture was cooled to room temperature and diluted with CH2Cl2 (250 mL). The solids were filtered off and washed with CH2Cl2 (200 mL). The filtrate was concentrated under reduced pressure to give the crude material that was diluted with CH2Cl2 (250 mL) again. To this mixture was slowly added sat'd aq Na2CO3 (˜330 mL) with vigorous stirring until it became basic (pH ˜9-10). The resulting mixture was filtered off and washed with CH2Cl2 (˜250 mL). The aqueous layer was separated and extracted with CH2Cl2 (2×150 mL). The combined organic layers were washed with brine, dried over MgSO4, and filtered to give the crude material that was diluted with EtOAc (70 mL). The mixture was kept for 16 h at room temperature. The suspension was filtered. The solids filtered off were washed with EtOAc (100 mL) to give the crude product that was washed with a small amount of CH2Cl2 to afford 20 g (62% based on 95% purity) of (1E,4E)-ethyl 2-amino-8-(4-(pyrrolidine-1-carbonyl)phenyl)-3H-benzo[b]azepine-4-carboxylate.
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
29.1 g
Type
catalyst
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3]/[C:4](=[CH:10]\[C:11]1[CH:16]=[CH:15][C:14]([C:17]2[CH:22]=[CH:21][C:20]([C:23]([N:25]3[CH2:29][CH2:28][CH2:27][CH2:26]3)=[O:24])=[CH:19][CH:18]=2)=[CH:13][C:12]=1[N+:30]([O-])=O)/[C:5]([O:7][CH2:8][CH3:9])=[O:6])#[N:2].C([O-])([O-])=O.[Na+].[Na+]>CC(O)=O.C(Cl)Cl.CCOC(C)=O.[Fe]>[NH2:2][C:1]1[CH2:3][C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])=[CH:10][C:11]2[CH:16]=[CH:15][C:14]([C:17]3[CH:22]=[CH:21][C:20]([C:23]([N:25]4[CH2:29][CH2:28][CH2:27][CH2:26]4)=[O:24])=[CH:19][CH:18]=3)=[CH:13][C:12]=2[N:30]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C/C(/C(=O)OCC)=C\C1=C(C=C(C=C1)C1=CC=C(C=C1)C(=O)N1CCCC1)[N+](=O)[O-]
Name
Quantity
650 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
29.1 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
330 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
70 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring until it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
WASH
Type
WASH
Details
washed with CH2Cl2 (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude material that
ADDITION
Type
ADDITION
Details
To this mixture was slowly added
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered off
WASH
Type
WASH
Details
washed with CH2Cl2 (˜250 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×150 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give the crude material that
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
FILTRATION
Type
FILTRATION
Details
The solids filtered off
WASH
Type
WASH
Details
were washed with EtOAc (100 mL)
CUSTOM
Type
CUSTOM
Details
to give the crude product that
WASH
Type
WASH
Details
was washed with a small amount of CH2Cl2

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N/C=1/C\C(=C/C2=C(\N1)C=C(C=C2)C2=CC=C(C=C2)C(=O)N2CCCC2)\C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 20 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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